molecular formula C16H11Cl3N4O4S B15183438 4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 94158-03-9

4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B15183438
CAS No.: 94158-03-9
M. Wt: 461.7 g/mol
InChI Key: INVNWHLQXQVRMB-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a dichlorophenyl azo group, and a pyrazolone moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps, including the formation of the azo group and the incorporation of the pyrazolone moiety. One common synthetic route involves the diazotization of 2,5-dichloroaniline followed by coupling with 4-chloro-3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, the use of cost-effective raw materials, and the implementation of environmentally friendly practices to minimize waste and emissions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid has numerous applications in scientific research:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of azo dyes and other complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with enzymes and proteins, altering their activities. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport within biological systems. These interactions contribute to the compound’s biological effects, including its potential therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(2,5-dichlorophenyl)pyridine
  • 4-Chloro-3-(2,5-dichlorophenyl)benzoic acid

Uniqueness

Compared to similar compounds, 4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid stands out due to its unique combination of functional groups. The presence of the azo group, pyrazolone moiety, and sulfonic acid group imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness.

Properties

CAS No.

94158-03-9

Molecular Formula

C16H11Cl3N4O4S

Molecular Weight

461.7 g/mol

IUPAC Name

4-chloro-3-[4-[(2,5-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C16H11Cl3N4O4S/c1-8-15(21-20-13-6-9(17)2-4-11(13)18)16(24)23(22-8)14-7-10(28(25,26)27)3-5-12(14)19/h2-7,15H,1H3,(H,25,26,27)

InChI Key

INVNWHLQXQVRMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)Cl)Cl)C3=C(C=CC(=C3)S(=O)(=O)O)Cl

Origin of Product

United States

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